Benz[a]anthracene-7,12-dione, 4-bromo-
Overview
Description
Benz[a]anthracene-7,12-dione, 4-bromo- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom at the 4th position and two ketone groups at the 7th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-7,12-dione, 4-bromo- typically involves the bromination of benz[a]anthracene-7,12-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4th position. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene-7,12-dione, 4-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Benz[a]anthracene-7,12-dione, 4-bromo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7,12-dione, 4-bromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ketone groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, signal transduction, and metabolic activation.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene-7,12-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Benz[a]anthracene-7,12-quinone: Another derivative with distinct functional groups and applications.
Benzo[a]pyrene: A related polycyclic aromatic hydrocarbon with different biological and chemical properties.
Uniqueness
Benz[a]anthracene-7,12-dione, 4-bromo- is unique due to the presence of the bromine atom, which significantly alters its chemical behavior and potential applications. This modification enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its non-brominated counterparts.
Properties
IUPAC Name |
4-bromobenzo[a]anthracene-7,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrO2/c19-15-7-3-6-11-10(15)8-9-14-16(11)18(21)13-5-2-1-4-12(13)17(14)20/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRTWAFFQRALPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980053 | |
Record name | 4-Bromotetraphene-7,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63715-52-6 | |
Record name | Benz(a)anthracene-7,12-dione, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063715526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromotetraphene-7,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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